Cas no 362612-66-6 (4-(2-Thienyl)phenylboronic Acid)

4-(2-Thienyl)phenylboronic Acid is a versatile boronic acid derivative with a thienyl substituent. It offers enhanced reactivity in organic synthesis, facilitating the construction of complex organic molecules. Its unique structure contributes to its high purity and stability, making it an ideal choice for various cross-coupling reactions and as a building block in pharmaceuticals.
4-(2-Thienyl)phenylboronic Acid structure
362612-66-6 structure
Product Name:4-(2-Thienyl)phenylboronic Acid
CAS No:362612-66-6
MF:C10H9BO2S
MW:204.053261518478
MDL:MFCD06797461
CID:303598
PubChem ID:11637042
Update Time:2025-07-23

4-(2-Thienyl)phenylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • (4-(Thiophen-2-yl)phenyl)boronic acid
    • (4-thiophen-2-ylphenyl)boronic acid
    • 4-(2-thienyl)phenylboronic acid
    • 4-(THIEN-2-YL)BENZENEBORONIC ACID
    • Boronicacid, B-[4-(2-thienyl)phenyl]-
    • 2-(4-Boronophenyl)thiophene
    • 2-(4-phenylboronic acid)
    • 2-(4-phenylboronic acid) thiophene
    • 3-(2-thienyl)benzeneboronic acid
    • 4-(2-thienyl)benzeneboronic acid
    • 4-(thiophen-2"-yl)phenylboronic acid
    • MFCD06797461
    • SY064560
    • FT-0724392
    • AB29647
    • 4-(thiophen-2-yl)phenylboronic acid
    • A874388
    • CS-0175289
    • 362612-66-6
    • AKOS004114794
    • (4-(Thiophen-2-yl)phenyl)boronicacid
    • PS-9646
    • 4-(2-THIENYL)PHENYLBORONICACID
    • F31085
    • SCHEMBL2239444
    • DTXSID70469807
    • Boronic acid, [4-(2-thienyl)phenyl]-
    • DB-010952
    • 4-(2-Thienyl)benzeneboronic Acid; [4-(2-Thienyl)phenyl]boronic Acid
    • 4-(2-Thienyl)phenylboronic Acid
    • MDL: MFCD06797461
    • Inchi: 1S/C10H9BO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7,12-13H
    • InChI Key: DJEDGSABTJJBGN-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=CC(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 204.04200
  • Monoisotopic Mass: 204.0416309g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.7Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 249 °C
  • Boiling Point: 386.0±44.0 °C at 760 mmHg
  • Flash Point: 187.2±28.4 °C
  • Refractive Index: 1.633
  • PSA: 68.70000
  • LogP: 1.09490
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-(2-Thienyl)phenylboronic Acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 4-(2-Thienyl)phenylboronic Acid

Introduction to 4-(2-Thienyl)phenylboronic Acid (CAS No. 362612-66-6) in Modern Chemical and Pharmaceutical Research

4-(2-Thienyl)phenylboronic acid (CAS No. 362612-66-6) is a highly specialized organoboron compound that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This compound, characterized by its unique structural motif—a phenyl ring substituted with a thienyl group and a boronic acid functional group—exhibits remarkable versatility in various biochemical interactions. The boronic acid moiety, in particular, plays a pivotal role in its applications, facilitating coordination with metal ions and participating in reversible esterification reactions, which are critical for drug design and delivery systems.

The thienyl moiety, derived from thiophene, contributes to the compound's stability and reactivity, making it an attractive candidate for use in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds under mild conditions. The utility of 4-(2-thienyl)phenylboronic acid in this context has been extensively explored in the synthesis of complex organic molecules, including pharmaceutical intermediates and materials with advanced functionalities.

In recent years, the pharmaceutical industry has seen a surge in the development of boron-containing drugs due to their enhanced bioavailability and therapeutic efficacy. 4-(2-Thienyl)phenylboronic acid has been investigated as a key intermediate in the synthesis of novel therapeutic agents targeting various diseases. For instance, boronate esters derived from this compound have shown promise in the treatment of osteoarthritis by acting as inhibitors of cathepsin K, an enzyme involved in bone degradation. The ability of the boronic acid group to form stable complexes with metal ions has also been leveraged in the development of metallodrugs, where 4-(2-thienyl)phenylboronic acid serves as a ligand for transition metals such as palladium and copper.

The compound's structural features have also made it a valuable tool in chemical biology research. The boronic acid group can selectively bind to diol-containing biomolecules, such as sugars and nucleosides, enabling the development of probes for glycan profiling and enzyme kinetics studies. Additionally, 4-(2-thienyl)phenylboronic acid has been utilized in the design of smart materials that respond to biological stimuli, opening up possibilities for applications in biosensing and drug release systems.

Advances in computational chemistry have further enhanced the understanding of 4-(2-thienyl)phenylboronic acid's reactivity and interaction patterns. Molecular modeling studies have revealed insights into its binding affinity with target proteins and enzymes, aiding medicinal chemists in optimizing drug candidates. These computational approaches have been complemented by experimental validations, where 4-(2-thienyl)phenylboronic acid has been used to screen libraries of compounds for potential therapeutic applications.

The synthesis of 4-(2-thienyl)phenylboronic acid itself is a testament to the progress in synthetic methodologies. Modern protocols involve multi-step organic transformations that highlight the compound's adaptability to diverse synthetic strategies. The use of palladium-catalyzed cross-coupling reactions has streamlined its preparation, allowing for scalable production under controlled conditions. This accessibility has democratized its use among researchers worldwide, fostering innovation across multiple disciplines.

Looking ahead, the future prospects for 4-(2-thienyl)phenylboronic acid are promising. Ongoing research is exploring its potential applications in nanotechnology, where its unique properties could contribute to the development of novel nanomaterials with tailored functionalities. Furthermore, its role in green chemistry initiatives is being examined, with efforts aimed at reducing hazardous waste through more sustainable synthetic routes.

In conclusion,4-(2-thienyl)phenylboronic acid (CAS No. 362612-66-6) stands as a beacon of innovation in chemical research. Its multifaceted applications—from pharmaceutical development to materials science—demonstrate its importance as a versatile building block for advanced chemical systems. As research continues to uncover new possibilities,this compound will undoubtedly remain at the forefront of scientific discovery,driving advancements that benefit society at large.

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